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Abstract
This technical whitepaper provides a comprehensive overview of (1,2,3-Thiadiazol-5-
yl)methanol, a heterocyclic compound of significant interest to the scientific community,

particularly in the fields of medicinal chemistry and drug development. This document

elucidates the physicochemical properties, synthesis, and known biological activities of this

compound and its derivatives. Detailed experimental methodologies for key synthetic routes

are provided, alongside a summary of quantitative biological data. Furthermore, this guide

presents visual representations of pertinent chemical transformations and biological pathways

to facilitate a deeper understanding of the compound's characteristics and potential

applications. This resource is intended for researchers, scientists, and professionals in the

pharmaceutical and agrochemical industries.

Introduction
The 1,2,3-thiadiazole moiety is a five-membered heterocyclic ring containing one sulfur and two

adjacent nitrogen atoms. This structural motif is a versatile pharmacophore that has been

incorporated into a wide array of biologically active molecules. Derivatives of 1,2,3-thiadiazole

have demonstrated a broad spectrum of pharmacological activities, including antimicrobial,

antiviral, antifungal, and anticancer properties.[1][2] (1,2,3-Thiadiazol-5-yl)methanol, in
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particular, serves as a key building block in the synthesis of more complex molecules due to

the reactive hydroxymethyl group at the 5-position of the thiadiazole ring.[3] This guide aims to

consolidate the available technical information on (1,2,3-Thiadiazol-5-yl)methanol, providing a

valuable resource for researchers exploring its potential in various scientific applications.

Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of (1,2,3-Thiadiazol-5-
yl)methanol is presented below. While experimental data for the title compound is limited, data

for closely related analogs are included for comparative purposes.

Table 1: Physicochemical Properties of (1,2,3-Thiadiazol-5-yl)methanol and Related

Compounds

Property
(1,2,3-
Thiadiazol-5-
yl)methanol

(4-Phenyl-
1,2,3-
Thiadiazol-5-
yl)methanol

(4-isopropyl-
1,2,3-
thiadiazol-5-
yl)methanol

(4-methyl-
1,2,3-
thiadiazol-5-
yl)methanol

CAS Number 120277-87-4[3] 423768-62-1[4] 1033693-18-3[5] 163008-86-4[6]

Molecular

Formula
C₃H₄N₂OS[3] C₉H₈N₂OS[4] C₆H₁₀N₂OS[5] C₄H₆N₂OS[6]

Molecular Weight

( g/mol )
116.14[3] 192.24[4] 158.22[5] 130.17

Appearance Not specified Not specified Not specified Not specified

Melting Point

(°C)
Not specified Not specified Not specified Not specified

Boiling Point (°C) Not specified Not specified Not specified Not specified

Purity Min. 95%[7] Not specified 95.0%[5] 95%[6]

Table 2: Spectral Data for 1,2,3-Thiadiazole Derivatives
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Compound
1H NMR
(Solvent,
Frequency)

13C NMR
(Solvent,
Frequency)

IR (KBr, cm⁻¹)
Mass Spec
(m/z)

5-Allylsulfanyl-4-

(2-

thienoyl)-1,2,3-

thiadiazole

(CDCl₃, 300

MHz): δ 8.64 (d,

J = 3.6 Hz, 1H),

7.79 (d, J = 4.5

Hz, 1H), 7.28–

7.22 (m, 1H),

6.00–5.87 (m,

1H), 5.52 (d, J =

16.8 Hz, 1H),

5.40 (d, J = 9.9

Hz, 1H), 3.74 (d,

J = 6.9 Hz, 2H)

[8]

(CDCl₃, 75

MHz): δ 176.8,

166.2, 152.8,

142.1, 136.0,

135.5, 129.8,

128.2, 121.5,

40.9[8]

3121, 3084,

3005, 2948,

2913, 1604,

1503, 1418,

1352, 1231,

1072, 1031[8]

[M+H]⁺ =

267.98[8]

5-Allylsulfanyl-4-

(2-furoyl)-1,2,3-

thiadiazole

(CDCl₃, 300

MHz): δ 8.10 (d,

J = 3.6 Hz, 1H),

7.74 (s, 1H), 6.61

(d, J = 1.5 Hz,

1H), 5.95–5.82

(m, 1H), 5.47 (d,

J = 16.8 Hz, 1H),

5.35 (d, J = 9.9

Hz, 1H), 3.69 (d,

J = 6.3 Hz, 2H)

[8]

(CDCl₃, 75

MHz): δ 172.0,

166.0, 152.3,

151.0, 148.0,

129.8, 122.9,

121.5, 112.5,

40.9[8]

3126, 3074,

3015, 2958,

2903, 1623,

1507, 1407,

1356, 1235,

1071, 1053[8]

[M+H]⁺ =

252.00[8]

Synthesis and Experimental Protocols
The synthesis of (1,2,3-Thiadiazol-5-yl)methanol can be approached through two primary

strategies: the construction of the 1,2,3-thiadiazole ring followed by functional group

manipulation, or the modification of a pre-existing 1,2,3-thiadiazole scaffold.
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Synthesis of the 1,2,3-Thiadiazole Ring: The Hurd-Mori
Reaction
The Hurd-Mori reaction is a classical and widely employed method for the synthesis of the

1,2,3-thiadiazole ring. This reaction involves the cyclization of α-methylene- or α-methine-

activated hydrazones with thionyl chloride (SOCl₂).

α-Methylene Ketone

Hydrazone Intermediate

Condensation

1,2,3-Thiadiazole

Cyclization

Hydrazine Derivative

Thionyl Chloride (SOCl₂)

Click to download full resolution via product page

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Experimental Protocol: General Procedure for the Hurd-Mori Reaction

Formation of the Hydrazone: An α-methylene ketone (1.0 eq.) is dissolved in a suitable

solvent, such as ethanol or methanol. A hydrazine derivative (e.g., semicarbazide

hydrochloride or tosylhydrazine, 1.1 eq.) is added, often in the presence of a weak base like

sodium acetate to neutralize the generated acid. The reaction mixture is typically stirred at

room temperature or heated to reflux for several hours until the reaction is complete, as

monitored by thin-layer chromatography (TLC). The resulting hydrazone intermediate is then

isolated by filtration or extraction.

Cyclization: The dried hydrazone intermediate (1.0 eq.) is suspended or dissolved in an

excess of thionyl chloride (SOCl₂). The reaction mixture is stirred, often at a controlled

temperature (e.g., 0 °C to room temperature), for a period ranging from a few hours to

overnight. The progress of the cyclization is monitored by TLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b188615?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up and Purification: Upon completion, the excess thionyl chloride is carefully removed

under reduced pressure. The residue is then neutralized with a base, such as a saturated

sodium bicarbonate solution, and extracted with an organic solvent (e.g., dichloromethane or

ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated in vacuo. The crude product is then purified by column

chromatography on silica gel or by recrystallization to afford the desired 1,2,3-thiadiazole

derivative.

Synthesis of (1,2,3-Thiadiazol-5-yl)methanol by
Reduction
A common and direct route to (1,2,3-Thiadiazol-5-yl)methanol involves the reduction of a

corresponding 1,2,3-thiadiazole-5-carboxylic acid or its ester derivative.[2]

1,2,3-Thiadiazole-5-carboxylate

(1,2,3-Thiadiazol-5-yl)methanol

Reduction

Reducing Agent (e.g., NaBH₄)

1,2,3-Thiadiazole Derivative Cytochrome P450 EnzymeBinding

Metabolic Activation

Inactive P450 Enzyme

Reactive Intermediate
Covalent Modification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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